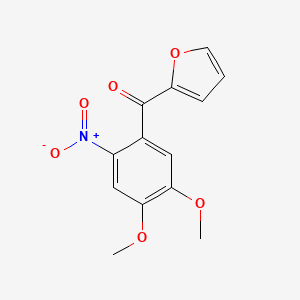
1,2,4-Triazine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazine-6-carboxylic acid is a heterocyclic organic compound that contains a triazine ring with three nitrogen atoms and a carboxylic acid group. This compound is part of the triazine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. The presence of the triazine ring imparts unique chemical properties to the compound, making it a valuable building block for the synthesis of various derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,4-Triazine-6-carboxylic acid can be synthesized through several methods. One common approach involves the [4+2] cycloaddition reaction between a nitrile and a hydrazine derivative. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity . Another method involves the reaction of a triazine derivative with a carboxylic acid precursor under acidic or basic conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize readily available starting materials and optimized reaction conditions to achieve high efficiency and cost-effectiveness. The use of advanced catalysts and automated systems further enhances the production process, ensuring consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,4-Triazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazine derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted triazine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazine-6-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2,4-triazine-6-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. Others may interact with cellular receptors or DNA, leading to changes in cellular function and gene expression . The exact mechanism depends on the specific structure and functional groups of the derivative .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazine: Another triazine derivative with three nitrogen atoms in the ring but different substitution patterns.
Uniqueness: 1,2,4-Triazine-6-carboxylic acid is unique due to its specific arrangement of nitrogen atoms and the presence of the carboxylic acid group. This combination imparts distinct chemical properties, making it a versatile building block for various applications .
Eigenschaften
Molekularformel |
C4H3N3O2 |
|---|---|
Molekulargewicht |
125.09 g/mol |
IUPAC-Name |
1,2,4-triazine-6-carboxylic acid |
InChI |
InChI=1S/C4H3N3O2/c8-4(9)3-1-5-2-6-7-3/h1-2H,(H,8,9) |
InChI-Schlüssel |
YWFARCBGCLDLFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=NC=N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![cis-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylic acid](/img/structure/B11764717.png)












